Enantiomer-Specific Gibberellin Biosynthesis Inhibition Potency
Paclobutrazol's (2S,3S) enantiomer exhibits a 35-fold higher inhibitory potency against ent-kaurene oxidase compared to the (2R,3R) enantiomer in cell-free Cucurbita maxima endosperm assays [1]. This enantiomeric potency differential is not observed to the same magnitude for uniconazole, which has a different stereochemical profile [2].
| Evidence Dimension | ent-kaurene oxidase inhibition (KI50) |
|---|---|
| Target Compound Data | Paclobutrazol (2S,3S): 2×10⁻⁸ M; Paclobutrazol (2R,3R): 7×10⁻⁷ M |
| Comparator Or Baseline | Uniconazole: data not available in comparable cell-free system |
| Quantified Difference | 35-fold higher potency for (2S,3S) vs. (2R,3R) |
| Conditions | Cell-free homogenates from Cucurbita maxima endosperm |
Why This Matters
Sourcing paclobutrazol with a defined enantiomeric ratio (rather than an undefined racemic mixture) enables precise dose titration and minimizes the environmental burden of the less active (2R,3R) enantiomer, which exhibits longer soil persistence.
- [1] Hedden, P., & Graebe, J. E. (1985). Inhibition of gibberellin biosynthesis by paclobutrazol in cell-free homogenates of Cucurbita maxima endosperm and Malus pumila embryos. Journal of Plant Growth Regulation, 4(1-4), 111-122. View Source
- [2] Wu, C., Sun, J., Zhang, A., & Liu, W. (2013). Dissipation and enantioselective degradation of plant growth retardants paclobutrazol and uniconazole in open field, greenhouse, and laboratory soils. Environmental Science & Technology, 47(2), 843-849. View Source
